Ammonium hydrogentetraborate

描述

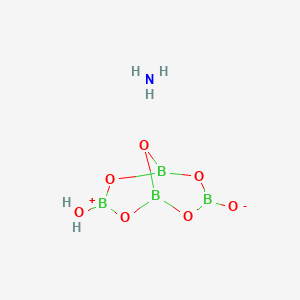

Ammonium hydrogentetraborate (chemical formula often represented as $ \text{(NH}4\text{)}2\text{B}4\text{O}7 \cdot \text{H}2\text{O} $) is a borate salt of ammonium. These compounds are primarily utilized in industrial applications, including electrolytic capacitors, flame retardants, and welding fluxes, due to their thermal stability and solubility profiles .

属性

IUPAC Name |

azane;(7-oxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonan-3-yl)oxidanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4HO7.H3N/c5-1-7-3-9-2(6)10-4(8-1)11-3;/h5H;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKJRSOAQNKAKN-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[OH2+].N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4H5NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923211 | |

| Record name | 7-Oxidaniumylbicyclo[3.3.1]tetraboroxan-3-olate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12007-57-7 | |

| Record name | 7-Oxidaniumylbicyclo[3.3.1]tetraboroxan-3-olate--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium hydrogentetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: Ammonium hydrogentetraborate can be synthesized through the reaction of boric acid with ammonium hydroxide. The reaction typically occurs in an aqueous solution, where boric acid (H3BO3) reacts with ammonium hydroxide (NH4OH) to form ammonium hydrogentetraborate and water. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the complete reaction and formation of the desired product.

Industrial Production Methods: In industrial settings, ammonium hydrogentetraborate is produced on a larger scale using similar chemical reactions. The process involves the careful mixing of boric acid and ammonium hydroxide in large reactors, followed by crystallization and purification steps to obtain the pure compound. The industrial production methods are optimized for efficiency and cost-effectiveness, ensuring a consistent supply of high-quality ammonium hydrogentetraborate for various applications.

化学反应分析

Types of Reactions: Ammonium hydrogentetraborate undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form borates and other boron-containing compounds.

Reduction: Under certain conditions, it can be reduced to form boron hydrides.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.

Substitution Reactions: Various metal salts can be used to replace the ammonium ion, with reactions typically occurring in aqueous or organic solvents.

Major Products Formed:

Oxidation: Borates and boron oxides.

Reduction: Boron hydrides and other reduced boron compounds.

Substitution: Metal borates and other substituted boron compounds.

科学研究应用

Ammonium hydrogentetraborate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other boron-containing compounds.

Biology: It is used in biological research for its potential antimicrobial properties and as a nutrient source in certain culture media.

Medicine: Research is ongoing into its potential use in medical applications, including drug delivery systems and as a component in certain pharmaceuticals.

Industry: It is used in the production of ceramics, glass, and other materials due to its ability to modify the properties of these materials.

作用机制

The mechanism by which ammonium hydrogentetraborate exerts its effects involves its ability to release borate ions in solution. These borate ions can interact with various molecular targets, including enzymes and other proteins, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific application and conditions under which the compound is used.

相似化合物的比较

Structural and Compositional Differences

- Ammonium Pentaborate Tetrahydrate : Contains a higher boron-to-ammonium ratio ($ \text{B}{10}\text{O}{16} $ backbone) with nine ammonium ions and four water molecules per formula unit. Its molecular weight is 528.446 g/mol .

- Ammonium Tetraborate Tetrahydrate : Features a $ \text{B}4\text{O}7 $ core with two ammonium ions and four water molecules. This simpler structure may influence its lower thermal decomposition temperature compared to pentaborate analogs .

- Ammonium Hydrogentetraborate : Presumed to have an intermediate structure, balancing boron content and ammonium ions. Exact data is sparse, but its properties likely fall between pentaborate and tetraborate derivatives.

Table 1: Key Properties of Ammonium Borates

Hydrazinidoboranes and Amidoboranes

Compounds like lithium hydrazinidoborane ammoniate ($ \text{LiN}2\text{H}3\text{BH}3 \cdot 0.25\text{NH}3 $) and magnesium amidoborane monoammoniate ($ \text{Mg(NH}2\text{BH}3\text{)}2 \cdot \text{NH}3 $) are designed for hydrogen storage. Key differences include:

- Thermal Stability : Magnesium amidoborane decomposes at ~90°C, whereas ammonium borates typically withstand higher temperatures (>200°C) due to their ionic lattices .

Functional and Industrial Contrasts

- Applications : Ammonium hydrogentetraborate and related salts are niche in hydrogen storage but critical in electronics and fire safety. In contrast, hydrazinidoboranes target renewable energy sectors .

- Safety : Ammonium borates are generally low-toxicity, whereas hydrogen storage materials may release flammable gases (e.g., NH₃, B₂H₆) during decomposition .

生物活性

Ammonium hydrogentetraborate, also known as ammonium tetraborate, is a compound of increasing interest due to its diverse biological activities and potential applications in various fields, including agriculture, medicine, and environmental science. This article explores its biological activity, focusing on antioxidant properties, genotoxicity, and its effects on ammonia and hydrogen sulfide emissions.

Ammonium hydrogentetraborate has the chemical formula and is often encountered as a tetrahydrate . The compound is soluble in water and exhibits unique properties that make it suitable for various applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of ammonium hydrogentetraborate. A study conducted by Celikezen et al. evaluated the effects of this compound on cultured human blood cells. The findings indicated that:

- Low Concentrations : At concentrations ranging from 5 to 40 mg/L, ammonium hydrogentetraborate significantly increased total antioxidant capacity (TAC) compared to control samples.

- Genotoxicity : The study also assessed genotoxic effects using micronucleus and chromosomal aberration tests, concluding that ammonium hydrogentetraborate is non-mutagenic across all tested concentrations (1.25 - 1280 µg/ml) .

Table 1: Total Antioxidant Capacity (TAC) and Total Oxidative Stress (TOS)

| Treatment Concentration (mg/L) | TAC (mmol Trolox Equiv. L) | TOS (mmol HO Equiv. L) |

|---|---|---|

| Control | 5.96 ± 0.61 | 12.34 ± 2.94 |

| 1.25 | Not significantly different | Not significantly different |

| 5 | Increased | Not significantly different |

| 10 | Increased | Not significantly different |

| 20 | Increased | Not significantly different |

| 40 | Increased | Not significantly different |

| 80 | Not significantly different | Not significantly different |

| 160 | Not significantly different | Not significantly different |

The results suggest that while ammonium hydrogentetraborate enhances antioxidant capacity at low doses, it does not induce oxidative stress or genotoxicity .

Impact on Ammonia and Hydrogen Sulfide Emissions

Another area of research involves the use of boron compounds, including ammonium hydrogentetraborate, in reducing harmful emissions from livestock waste. A study focused on swine facilities demonstrated that:

- Emission Reduction : The addition of sodium tetraborate or boric acid resulted in nearly a 100% reduction in ammonia and hydrogen sulfide emissions from manure slurries over a seven-day incubation period.

- Concentration Efficacy : Effective concentrations were as low as 0.0625% , indicating that even minimal amounts can significantly mitigate harmful emissions .

Case Study: Antioxidant Properties

In a controlled laboratory setting, researchers administered varying concentrations of ammonium hydrogentetraborate to human blood cultures. The results illustrated a clear dose-dependent relationship where lower concentrations enhanced antioxidant activity without causing cellular damage or mutagenicity.

Case Study: Environmental Impact

In agricultural settings, the application of ammonium hydrogentetraborate has shown promise in improving the quality of livestock manure for use as fertilizer while simultaneously reducing noxious gas emissions. This dual benefit supports sustainable farming practices by enhancing soil health without contributing to air pollution.

Featured Recommendations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。